molecular formula C10H19N B2892898 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine CAS No. 21252-46-0

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine

Cat. No. B2892898
CAS RN: 21252-46-0
M. Wt: 153.269
InChI Key: CBYXIIFIKSBHEY-UHFFFAOYSA-N
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Description

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine, also known by other names such as fenchylamine , is a bicyclic amine compound. Its chemical formula is C10H18N with a molar mass of approximately 154.253 g/mol . Structurally, it contains a bicyclo[2.2.1]heptane ring system with a methyl group substitution at positions 1, 3, and 3.


Synthesis Analysis

The synthesis of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine involves several steps. One common approach is the reduction of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one (also known as fenchone) using a suitable reducing agent (e.g., lithium aluminum hydride). The resulting fenchyl alcohol can then be converted to the amine through reductive amination or other suitable methods .


Molecular Structure Analysis

The compound’s molecular structure consists of a bicyclic ring system, with the amine group attached to one of the carbons. The stereochemistry of the molecule is crucial, as it affects its biological activity and interactions with other molecules. The (1S,2S,4R) configuration corresponds to the natural enantiomer of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine .

Scientific Research Applications

Synthesis and Chemical Transformations

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine has been utilized in various chemical syntheses and transformations. Grošelj et al. (2007) explored stereoselective cycloadditions of trimethylenemethane to certain derivatives of this compound, yielding chiral amines and aminoalcohols, useful in organic synthesis (Grošelj et al., 2007). Silva et al. (2020) developed a multigram-scale synthesis method for building block nitro-imine derivatives from this compound, which can be used to synthesize substances with various biological activities (Silva et al., 2020).

Catalysis and Polymerization

In the field of catalysis and polymerization, Cho et al. (2018) reported the synthesis of zinc(II) complexes bearing derivatives of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine as pre-catalysts for polylactide synthesis (Cho et al., 2018). These complexes showed effective catalytic activity and mediated stereoselective polymerization processes.

Chiral Discrimination

The compound has also been used in chiral discrimination studies. Kannappan et al. (2015) synthesized a series of derivatives for use as solvating agents in NMR analysis, demonstrating their effectiveness in discriminating chiral isomers of certain acids (Kannappan et al., 2015).

Crystallography and Structural Analysis

In crystallography, Vázquez et al. (2005) investigated compounds with this backbone to understand different arrangements of amine ligands coordinated to palladium(II), providing insights into structural variations induced by hydration (Vázquez et al., 2005).

Atropisomerism and Molecular Dynamics

Goldfuss et al. (2000) explored the origin of atropisomerism in derivatives of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine, contributing to the understanding of molecular dynamics and stereochemistry in such compounds (Goldfuss et al., 2000).

properties

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYXIIFIKSBHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine

CAS RN

21252-46-0
Record name 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine
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